(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC13802374
Molecular Formula: C12H15BN2O4
Molecular Weight: 262.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BN2O4 |
|---|---|
| Molecular Weight | 262.07 g/mol |
| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-5-8-9(13(17)18)4-6-14-10(8)15/h4-7,17-18H,1-3H3 |
| Standard InChI Key | MOQYNEPEBCVHOH-UHFFFAOYSA-N |
| SMILES | B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=C2C=CN(C2=NC=C1)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure features a pyrrolo[2,3-b]pyridine heterocycle, a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The boronic acid group (-B(OH)₂) is attached at the 4-position of the pyrrolopyridine core, while the Boc group (-OC(O)C(CH₃)₃) protects the 1-position nitrogen. The molecular formula is C₁₂H₁₆BN₂O₄, with a molecular weight of 285.08 g/mol .
Stereoelectronic Features
The Boc group introduces steric bulk, shielding the nitrogen atom from undesired reactions while maintaining solubility in organic solvents. The boronic acid group adopts a trigonal planar geometry, facilitating covalent interactions with diols and enabling cross-coupling reactions. The conjugated π-system of the pyrrolopyridine core contributes to its fluorescence properties, which are exploited in probe design .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BN₂O₄ |
| Molecular Weight | 285.08 g/mol |
| CAS Number | 1246761-84-1 |
| SMILES Notation | B(C1=C2C=CNC2=NC=C1)(O)O.CCOC(=O)OC(C)(C)C |
| Boiling Point | Not reported (decomposes) |
| Solubility | Soluble in DMSO, THF, DCM |
Synthesis and Reaction Pathways
The synthesis of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves sequential functionalization of the pyrrolopyridine core.
Boc Protection Strategy
The Boc group is introduced via reaction of the parent 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step ensures selective protection of the nitrogen atom without affecting the boronic acid group :
Suzuki-Miyaura Coupling
The boronic acid group participates in palladium-catalyzed cross-coupling reactions with aryl halides. For example, coupling with 4-bromobenzoic acid under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/water, 80°C) yields biaryl derivatives critical for drug discovery :
Table 2: Representative Suzuki Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | [Pd(dppf)Cl₂] |
| Base | K₂CO₃ |
| Solvent | Dioxane/water (2.5:1) |
| Temperature | 80°C |
| Reaction Time | 1–16 hours |
Applications in Pharmaceutical Development
This compound’s utility spans multiple domains:
Kinase Inhibitor Synthesis
The pyrrolopyridine scaffold mimics purine structures, making it a privileged motif in kinase inhibitor design. For instance, coupling with substituted aryl halides generates analogs that inhibit ABL1, EGFR, and JAK kinases. A 2025 study demonstrated that Boc-protected derivatives exhibit improved metabolic stability compared to unprotected variants .
Fluorescent Probes
The conjugated system emits in the blue-green spectrum (λₑₘ ≈ 450 nm), enabling its use as a pH-sensitive probe. Functionalization at the 4-position with boronic acid allows targeting of glycoproteins or saccharides in biological imaging .
| Condition | Stability |
|---|---|
| Aqueous Acid (pH < 3) | Boc deprotection |
| Aqueous Base (pH > 10) | Stable |
| Ambient Moisture | Gradual hydrolysis |
| Light Exposure | No degradation observed |
Comparative Analysis with Analogues
Removal of the Boc group yields 1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid, which is more reactive but less stable. Alternative protecting groups (e.g., Fmoc) are less common due to harsher deprotection conditions.
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